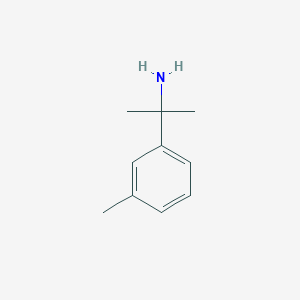

2-(3-Methylphenyl)propan-2-amine

描述

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

属性

IUPAC Name |

2-(3-methylphenyl)propan-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15N/c1-8-5-4-6-9(7-8)10(2,3)11/h4-7H,11H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PIRQFBKWGQLLMT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)C(C)(C)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30515551 | |

| Record name | 2-(3-Methylphenyl)propan-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30515551 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

149.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

30568-40-2 | |

| Record name | 2-(3-Methylphenyl)propan-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30515551 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Strategies and Advanced Chemical Modalities of 2 3 Methylphenyl Propan 2 Amine

Established and Innovative Synthetic Pathways for 2-(3-Methylphenyl)propan-2-amine

The creation of this compound can be approached through several synthetic routes, each with its own set of precursors and reaction mechanisms. These pathways are designed to build the carbon skeleton and introduce the essential amine group.

Methodologies for Precursor Synthesis and Functional Group Introduction

The synthesis of this compound relies on the availability of key precursors that already contain the 3-methylphenyl and propan-2-yl moieties. A common precursor is 2-(3-methylphenyl)propan-2-ol. chemicalbook.comnih.govscent.vn This tertiary alcohol can be synthesized through various standard organic chemistry reactions. Another relevant precursor is 2,2-dimethyl-3-(3-methylphenyl) propanal. researchgate.net

A primary method for introducing the amine functional group is through the Ritter reaction . wikipedia.orgorganic-chemistry.orgmissouri.edu This reaction transforms tertiary alcohols, such as 2-(3-methylphenyl)propan-2-ol, into N-alkyl amides using a nitrile in the presence of a strong acid. wikipedia.orgorganic-chemistry.org The resulting amide can then be hydrolyzed to yield the desired primary amine. wikipedia.orgyoutube.com

Another significant strategy is reductive amination . This process involves the reaction of a ketone or aldehyde with an amine in the presence of a reducing agent. ck12.orglibretexts.org While often used for primary and secondary amine synthesis, it can be adapted for tertiary amines. ck12.orgnih.gov This one-pot reaction is valued for its mild conditions and compatibility with various functional groups. nih.gov

A patent describes a multi-step synthesis starting from substituted benzyl (B1604629) halides and isobutyronitrile. The process involves alkylation, hydrolysis, a Curtius rearrangement, and finally catalytic hydrogenation to produce 2-methyl-1-substituted phenyl-2-propanamine compounds. google.com The Curtius rearrangement is a classic method for converting carboxylic acids to primary amines. uwaterloo.ca

The introduction of functional groups is a critical aspect of synthesis, where a group of atoms within a molecule dictates its characteristic chemical reactions. wikipedia.org These groups can be interconverted to facilitate the desired synthetic outcome. wikipedia.org

Catalytic Approaches and Mechanistic Considerations in Amine Formation

Catalysis plays a pivotal role in the synthesis of amines, offering pathways with enhanced efficiency and selectivity. In the context of this compound, both chemical and biological catalysts are employed.

The Ritter reaction mechanism proceeds through the formation of a stable carbenium ion from the tertiary alcohol in the presence of a strong acid. organic-chemistry.orgmissouri.eduyoutube.com This electrophilic species then adds to the nitrile, forming a nitrilium ion intermediate. Subsequent hydrolysis of the nitrilium ion yields the N-substituted amide. wikipedia.orgorganic-chemistry.orgresearchgate.net The reaction is generally effective for substrates that can form stable carbocations, such as tertiary alcohols. organic-chemistry.org

Reductive amination involves two key steps: the formation of an imine or enamine intermediate followed by its reduction. libretexts.orgyoutube.com For the synthesis of tertiary amines from ketones and secondary amines, an iminium intermediate is formed, which is then reduced. nih.gov Various reducing agents can be employed, including trichlorosilane (B8805176), sodium borohydride, and catalytic hydrogenation. nih.govyoutube.com The mechanism can be promoted by Lewis or Brønsted acid catalysts. nih.govrsc.org

Catalytic amination of alcohols provides a direct route to amines. This process often involves dehydrogenation of the alcohol to an aldehyde or ketone, followed by condensation with an amine and subsequent hydrogenation of the resulting imine. escholarship.orgmdpi.com Supported metal catalysts, such as nickel or palladium on various supports, are frequently used. escholarship.orgresearchgate.net The support can play a crucial role in the catalyst's activity and selectivity. escholarship.org For instance, a Pd/Al2O3-BaO catalyst showed high conversion and selectivity in the amination of alkyl phenols. researchgate.net

The table below summarizes some catalytic approaches for amine synthesis.

| Catalytic Approach | Catalyst/Reagents | Substrate Type | Intermediate | Product |

| Ritter Reaction | Strong Acid (e.g., H₂SO₄), Nitrile | Tertiary Alcohol | Carbenium ion, Nitrilium ion | N-substituted Amide |

| Reductive Amination | Reducing Agent (e.g., HSiCl₃, NaBH₄), Acid/Base Catalyst | Ketone/Aldehyde, Amine | Imine/Iminium ion | Amine |

| Catalytic Amination | Supported Metal (e.g., Ni/HAP, Pd/Al₂O₃-BaO) | Alcohol, Amine | Aldehyde/Ketone, Imine | Amine |

Optimization of Reaction Conditions for Enhanced Selectivity and Yield

Optimizing reaction conditions is crucial for maximizing the yield and selectivity of the desired product in the synthesis of this compound. This involves careful control of parameters such as temperature, pressure, catalyst loading, and solvent.

In biocatalytic approaches , such as those using transaminases, optimization of pH, temperature, enzyme loading, and substrate loading is critical for achieving high conversion and yield. researchgate.net For example, in the transamination of 1-(3-methylphenyl)ethan-1-one, the optimal conditions were found to be a temperature of 45 ± 2 °C and a pH of 8, resulting in a conversion of over 99%. researchgate.net The choice of co-solvent can also significantly impact the reaction, with dimethylsulfoxide (DMSO) showing superior results in some cases. researchgate.net

In catalytic amination , the choice of catalyst and support material is a key factor. For instance, a Ni-supported hydroxyapatite (B223615) catalyst (Ni/HAP) demonstrated significantly higher activity and selectivity towards primary amines in propanol (B110389) amination compared to Ni/SiO2. escholarship.org This was attributed to the high density of basic sites on the HAP support. escholarship.org Similarly, doping a Pd/Al2O3 catalyst with BaO improved the dispersion of Pd particles and decreased the catalyst's acidity, leading to enhanced selectivity and stability in the amination of alkyl phenols. researchgate.net

For reductive amination , the choice of reducing agent and catalyst is paramount. A study on the direct reductive amination of ketones with N-methylaniline found that using trichlorosilane as the reducing agent and tetramethylethylenediamine (TMEDA) as a Lewis base activator afforded the corresponding tertiary amines in high yield. nih.gov

The table below presents optimized conditions for a biocatalytic reaction.

| Parameter | Optimized Value | Outcome | Reference |

| Enzyme Loading | 10% ATA-025 | 99.02 ± 2.61% conversion | researchgate.net |

| Substrate Loading | 50 g/L | 76.85 ± 1.01% yield | researchgate.net |

| Temperature | 45 ± 2 °C | Maximized catalytic performance | researchgate.net |

| pH | 8 | Maintained enzyme activity and stability | researchgate.net |

| Co-solvent | 10% V/V DMSO | Higher conversion compared to other solvents | researchgate.net |

Stereoselective Synthesis and Enantiomeric Resolution of this compound

As this compound possesses a chiral center, the synthesis of single enantiomers is of significant interest. This can be achieved through stereoselective synthesis or by resolving a racemic mixture.

Enantioselective Synthetic Methodologies Employing Biocatalysis and Asymmetric Transformations

Biocatalysis has emerged as a powerful tool for the asymmetric synthesis of chiral amines, offering high enantioselectivity under mild reaction conditions. nih.govhims-biocat.eu Enzymes such as transaminases, imine reductases, and amine dehydrogenases are at the forefront of this technology. nih.govmdpi.com

Transaminases (TAs) are particularly useful for the asymmetric synthesis of chiral amines from prochiral ketones. mdpi.comresearchgate.net These enzymes catalyze the transfer of an amino group from a donor to a ketone, producing a chiral amine with high enantiomeric excess (ee). mdpi.comnih.gov Protein engineering has expanded the substrate scope of transaminases to include bulkier aromatic substrates. nih.gov An example is the use of an engineered (R)-transaminase for the synthesis of the antidiabetic drug sitagliptin. researchgate.net

Imine reductases (IREDs) and amine dehydrogenases (AmDHs) also play a crucial role in the stereoselective synthesis of amines. nih.govmdpi.com IREDs catalyze the reduction of imines to chiral amines, while AmDHs catalyze the reductive amination of ketones. nih.govmdpi.com These enzymatic methods are becoming competitive with traditional metal-catalyzed reductions. mdpi.com

Asymmetric transformations using chiral catalysts are another established approach. For instance, the asymmetric hydrogenation of enamines using rhodium-based chiral catalysts can produce chiral amines with high enantiomeric excess. researchgate.net Other classical methods for chiral synthesis include rearrangements like the Hofmann, Curtius, and Schmidt rearrangements. uwaterloo.ca

The table below highlights some biocatalysts used in chiral amine synthesis.

| Biocatalyst | Reaction Type | Key Features | Reference |

| Transaminase (TA) | Asymmetric synthesis from ketones | High stereoselectivity, uses an amino donor | mdpi.comresearchgate.net |

| Imine Reductase (IRED) | Imine reduction | Rivals transition metal catalysts | nih.govmdpi.com |

| Amine Dehydrogenase (AmDH) | Reductive amination | Uses ammonia (B1221849) as the amino donor | nih.govhims-biocat.eumdpi.com |

| Monoamine Oxidase (MAO) | Oxidative resolution of enantiomers | Can be used for kinetic resolution | mdpi.com |

Chromatographic and Non-Chromatographic Techniques for Enantiomeric Separation

Once a racemic or enantiomerically enriched mixture of this compound is synthesized, the enantiomers can be separated and their purity determined using various techniques.

Chiral chromatography , particularly high-performance liquid chromatography (HPLC) and supercritical fluid chromatography (SFC), is a cornerstone for enantiomeric separation. mdpi.comchromatographyonline.com These methods utilize a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to their separation. mdpi.comsigmaaldrich.com Polysaccharide-based CSPs, such as those derived from cellulose (B213188) and amylose, are widely used and effective for resolving a broad range of chiral compounds, including amines. mdpi.comyakhak.org The choice of mobile phase, including the use of acidic or basic additives, is critical for achieving good separation. mdpi.comchromatographyonline.com For instance, diethylamine (B46881) (DEA) as a basic additive was found to be essential for the elution and separation of certain amines on a cellulose-based CSP. mdpi.com

Capillary electrophoresis (CE) is another powerful technique for chiral separations. nih.govnih.gov It often employs chiral selectors, such as cyclodextrins, which are added to the background electrolyte. nih.gov The differential complexation between the enantiomers and the chiral selector results in different migration times, allowing for their separation. nih.gov

Non-chromatographic methods for enantiomeric resolution include the formation of diastereomeric salts. This classical method involves reacting the racemic amine with a chiral resolving agent (a chiral acid) to form a pair of diastereomeric salts. These salts have different physical properties, such as solubility, which allows for their separation by fractional crystallization. The separated diastereomers can then be treated to recover the individual enantiomers of the amine.

The table below compares different chiral separation techniques.

Purity Assessment and Configurational Assignment of Stereoisomers

The presence of a chiral center in this compound necessitates rigorous methods for assessing enantiomeric purity and assigning the absolute configuration of its stereoisomers. Techniques such as chiral High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy are pivotal in this regard.

Chiral High-Performance Liquid Chromatography (HPLC): Chiral HPLC is a cornerstone for determining the enantiomeric excess of this compound. This technique utilizes chiral stationary phases (CSPs) that interact differentially with each enantiomer, leading to their separation. For instance, polysaccharide-based CSPs, such as those derived from cellulose and amylose, have demonstrated effectiveness in resolving the enantiomers of related amphetamine compounds. sigmaaldrich.comdea.gov The choice of mobile phase, often a mixture of a non-polar solvent like hexane (B92381) and a polar modifier like an alcohol, is crucial for achieving optimal separation. dea.gov The retention times of the enantiomers allow for their quantification and the determination of the enantiomeric purity of a given sample.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy, particularly in conjunction with chiral derivatizing agents (CDAs), is a powerful tool for the configurational assignment of chiral amines. By reacting the amine with a CDA, two diastereomers are formed, which exhibit distinct NMR spectra. The differences in the chemical shifts of specific protons or other nuclei in the diastereomers can be correlated to the absolute configuration of the original enantiomers. While specific applications to this compound are not extensively documented in publicly available literature, methods developed for amphetamine and its analogs are directly applicable. nih.govnih.govingentaconnect.com

Vibrational Circular Dichroism (VCD): VCD spectroscopy, which measures the differential absorption of left and right circularly polarized infrared light, offers a non-destructive method for determining the absolute configuration of chiral molecules in solution. By comparing the experimental VCD spectrum with that predicted by quantum chemical calculations for a known configuration, the absolute stereochemistry can be unambiguously assigned. This technique has been successfully applied to the conformational analysis and configurational assignment of amphetamine and methamphetamine. nih.gov

Rational Design and Synthesis of this compound Analogs and Derivatives

The rational design of analogs of this compound involves strategic modifications to its core structure to modulate its physicochemical and potential biological properties. These modifications typically target the nitrogen atom, the aromatic ring, and the side chain.

N-Substitution Strategies and Their Impact on Molecular Architecture

Modification of the primary amine group through N-substitution is a common strategy to alter the molecule's properties.

N-Alkylation and N-Benzylation: The introduction of alkyl or benzyl groups to the nitrogen atom can significantly influence the steric bulk and lipophilicity of the molecule. For instance, the synthesis of N-benzyl derivatives of related phenethylamines has been reported, often achieved through reductive amination or direct alkylation. nih.govcaymanchem.comdtic.mil These modifications can impact how the molecule interacts with biological targets and can alter its metabolic stability.

N-Acylation: The formation of amides through N-acylation is another key derivatization strategy. This can be accomplished by reacting the amine with an acyl chloride or an activated ester. researchgate.net N-acylation can change the electronic properties of the nitrogen atom and introduce new functional groups for further modification. The resulting amides often exhibit different conformational preferences compared to the parent amine.

A summary of potential N-substitution strategies is presented in Table 1.

Table 1: N-Substitution Strategies for this compound

| Substitution Type | Reagents and Conditions | Potential Impact on Molecular Architecture |

| N-Alkylation | Alkyl halide, base | Increased steric bulk and lipophilicity |

| N-Benzylation | Benzyl halide, base or reductive amination with benzaldehyde | Introduction of an aromatic moiety, increased steric hindrance |

| N-Acylation | Acyl chloride or anhydride, base | Conversion to a neutral amide, potential for hydrogen bonding |

Aromatic Ring Functionalization for Modulating Electronic and Steric Properties

Introducing substituents onto the phenyl ring allows for the fine-tuning of the molecule's electronic and steric characteristics.

Electrophilic Aromatic Substitution: Standard electrophilic aromatic substitution reactions can be employed to introduce a variety of functional groups onto the aromatic ring. For example, halogenation (e.g., with F, Cl, Br) can alter the electronic nature and lipophilicity of the molecule. nih.gov The synthesis of fluorinated analogs of similar compounds has been explored to potentially block metabolic pathways. nih.govsciex.com Nitration followed by reduction can be used to introduce an additional amino group.

A Chinese patent (CN105085278A) describes a general method for preparing 2-methyl-1-substituted phenyl-2-propanamine compounds, where the substituent on the phenyl ring can be a hydrogen atom, methyl, ethyl, methoxy (B1213986), hydroxyl, nitro, dimethylamino, or a halogen atom. nih.gov This indicates the feasibility of a wide range of aromatic functionalizations.

Table 2: Aromatic Ring Functionalization Strategies

| Functional Group | Synthetic Approach | Potential Effect on Properties |

| Halogen (F, Cl, Br) | Electrophilic halogenation | Modulates electronics and lipophilicity |

| Nitro (NO₂) | Nitration (HNO₃, H₂SO₄) | Strong electron-withdrawing group |

| Amino (NH₂) | Reduction of nitro group | Introduces a basic center |

| Alkyl (e.g., CH₃) | Friedel-Crafts alkylation | Increases lipophilicity and steric bulk |

It is important to note that the presence of the amine group can direct the position of electrophilic substitution and may require protection prior to the reaction. wikipedia.org

Side Chain Modifications and Their Influence on Conformational Landscape

Alterations to the propyl side chain can significantly impact the molecule's conformational flexibility and its spatial presentation of key functional groups.

Homologation and Branching: Increasing or decreasing the length of the alkyl chain or introducing branching can alter the distance and relative orientation between the aromatic ring and the amine group. For instance, the synthesis of a butanamine analog, 2-(3-methylphenyl)butan-2-amine, would introduce an additional methylene (B1212753) group, affecting the molecule's conformational landscape. The synthesis could potentially follow similar routes to the parent compound, starting from a different precursor.

Introduction of Functional Groups: The side chain can also be functionalized with other groups, such as a hydroxyl group, to introduce new interaction points.

Scaffold Hopping and Bioisosteric Replacement Approaches in Analog Design

Scaffold Hopping: This medicinal chemistry strategy involves replacing the core molecular framework (scaffold) with a structurally different one while aiming to retain or improve biological activity. For this compound, the phenethylamine (B48288) core could be replaced with various heterocyclic or carbocyclic structures that maintain a similar spatial arrangement of key pharmacophoric features. nih.govbhsai.orgnih.govnih.gov This approach is often used to explore novel chemical space and to improve properties like selectivity and patentability.

Bioisosteric Replacement: Bioisosterism involves the substitution of atoms or groups with other atoms or groups that have similar physical or chemical properties, leading to similar biological activity. wikipedia.org In the context of this compound, the phenyl ring could be replaced with other aromatic heterocycles (e.g., pyridine, thiophene) or even non-aromatic bioisosteres to modulate properties such as metabolism and solubility. caymanchem.comwikipedia.org For example, replacing a phenyl ring with a bioisostere can sometimes lead to improved metabolic stability.

Table 3: Scaffold Hopping and Bioisosteric Replacement Concepts

| Approach | Modification | Rationale |

| Scaffold Hopping | Replacement of the phenethylamine core with a different ring system | Explore new chemical space, improve properties |

| Bioisosteric Replacement | Replacement of the phenyl ring with a heterocycle or other bioisostere | Modulate metabolism, solubility, and other physicochemical properties |

Structure Activity Relationship Sar and Molecular Design Principles for 2 3 Methylphenyl Propan 2 Amine and Its Analogs

Influence of Aromatic Ring Substitution Patterns on Biological Efficacy and Selectivity

The substitution pattern on the phenyl ring of phentermine-like compounds, including 2-(3-Methylphenyl)propan-2-amine, is a key determinant of their biological activity. The position, electronic properties, and size of these substituents modulate the molecule's interaction with its biological targets.

Positional Isomerism Effects of the Methyl Group (Meta-Substitution Specificity)

The placement of substituents on the aromatic ring significantly alters a compound's efficacy and selectivity. While direct studies on this compound are limited, research on analogous structures provides a framework for understanding the effects of positional isomerism.

In related phentermine analogs, substitution at the para-position has been shown to be particularly favorable for brain tissue retention, a desirable characteristic for central nervous system (CNS) agents. nih.gov For instance, a series of N-methylated phentermine analogs with para-substituents (such as -F, -Cl, -Br, and -I) were well-retained in the brain. nih.gov In contrast, studies on other compound classes have shown that moving a substituent from the para- to the meta-position can lead to a significant decrease in activity. For example, in a series of 2-phenoxybenzamide (B1622244) derivatives, the meta-substituted compound showed only moderate activity compared to its highly active para-substituted counterpart. mdpi.com

The specificity for a particular position, such as the meta-position of the methyl group in this compound, suggests a defined binding pocket topology in its target receptors. The meta-position may orient the methyl group into a specific hydrophobic pocket, contributing favorably to binding affinity, or it may avoid a steric clash that would occur with substitution at the ortho- or para-positions. The lack of activity or reduced potency in isomers with different substitution patterns underscores the precise structural requirements for optimal ligand-receptor interaction.

Electronic and Steric Contributions of Aromatic Substituents to Ligand-Target Interactions

Both the electronic nature (electron-donating or electron-withdrawing) and the steric bulk of aromatic substituents are critical for modulating ligand-target interactions.

Steric Effects: The size and shape of a substituent (its steric profile) directly impact how well the ligand fits into the receptor's binding site. Large, bulky groups may prevent the ligand from achieving an optimal binding conformation due to steric hindrance. Conversely, a properly sized substituent can enhance binding by occupying a specific hydrophobic pocket within the receptor. The lipophilicity of the substituent also plays a role, affecting not only target binding but also pharmacokinetic properties like tissue distribution. For example, in a study of halogenated phentermine analogs, the lipophilicity of the substituent was found to affect localization in non-target tissues. nih.gov

Research on other structurally related compounds, such as 2,5-dimethoxyphenylpiperidines, further illustrates these principles. The deletion of methoxy (B1213986) groups from the phenyl ring was found to be detrimental to activity, with the removal of the 2-methoxy group causing a more than 500-fold drop in potency, highlighting a significant electronic and/or steric contribution of this specific group to receptor binding. nih.gov

| Substituent Effect | Observation in Analogs | Potential Implication for this compound |

| Positional Isomerism | Para-substituted phentermine analogs show good brain retention. nih.gov | The meta-position of the methyl group is likely crucial for specific receptor interactions, potentially offering an optimal fit in a hydrophobic pocket. |

| Electronic Properties | Electron-withdrawing groups (e.g., halogens, CF3) are used in phentermine analogs, affecting biodistribution. nih.gov | The electron-donating nature of the methyl group in the meta position influences the ring's electron density, which can modulate π-stacking interactions with the receptor. |

| Steric/Lipophilic Properties | Substituent lipophilicity affects non-target tissue localization in phentermine analogs. nih.gov | The size and lipophilicity of the methyl group contribute to the overall shape and binding energy of the molecule within the receptor site. |

Impact of the Amine Moiety Configuration and Substitution on Receptor Recognition

The amine group is a cornerstone of the pharmacophore for this class of compounds, participating in pivotal interactions with target receptors.

Significance of Primary Amine Functionality in Direct Interactions

This compound possesses a primary amine (-NH2). This functional group is crucial as it can act as a hydrogen bond donor. In the context of receptor binding, the ammonium (B1175870) cation (-NH3+), which is the predominant form at physiological pH, forms a key salt bridge or a network of strong hydrogen bonds with acidic residues (e.g., aspartate, glutamate) in the binding pocket of monoamine transporters and receptors like TAAR1. nih.gov This initial anchoring interaction is often considered essential for orienting the rest of the molecule within the binding site, allowing other favorable interactions, such as those involving the aromatic ring, to occur. The ability to form these direct, high-energy interactions often underpins the potency of primary amine-containing ligands.

Consequences of N-Alkylation and Other Amine Derivatizations on Binding Affinity

Modification of the primary amine, for instance through N-alkylation (the addition of alkyl groups like methyl or ethyl), significantly alters the molecule's properties and its interaction with receptors.

Hydrogen Bonding: N-alkylation reduces the number of hydrogen atoms on the nitrogen. A secondary amine (R-NH-R') can still act as a hydrogen bond donor, but a tertiary amine (R-NR'R'') cannot. This loss of hydrogen bond donating capacity can weaken the interaction with the receptor, potentially leading to reduced affinity and efficacy.

Steric Hindrance: The introduction of alkyl groups increases steric bulk around the nitrogen atom. This can interfere with the ligand's ability to fit into a constrained binding pocket, creating an unfavorable steric clash and lowering binding affinity.

Basicity and Lipophilicity: N-alkylation generally increases the basicity (pKa) and lipophilicity of the amine. While increased lipophilicity can sometimes enhance membrane permeability, the combination of altered basicity and steric hindrance often leads to a modified pharmacological profile.

Studies on phentermine analogs have involved N-methylation to create secondary amines. nih.gov While these N-methylated compounds retained biological activity, the modification inherently changes the interaction profile compared to the primary amine parent. The transition from a primary to a secondary or tertiary amine represents a fundamental shift in the pharmacophore, which can be exploited to fine-tune selectivity for different receptor subtypes or to alter the mode of action (e.g., from a substrate/releaser to a reuptake inhibitor).

Stereochemical Determinants of Pharmacological Activity and Receptor Selectivity

While this compound itself is an achiral molecule due to the presence of two identical methyl groups on the α-carbon, the principles of stereochemistry are paramount for understanding the activity of many of its closely related chiral analogs, such as amphetamine or substituted cathinones. wikipedia.org

In these chiral analogs, which possess a single substituent on the α-carbon, the spatial arrangement of atoms is critical. Biological systems, particularly receptors and enzymes, are chiral environments. Consequently, enantiomers (non-superimposable mirror images) of a chiral drug often exhibit different pharmacological activities. Typically, the biological activity resides primarily in one enantiomer, known as the eutomer, while the other, the distomer, is significantly less active or may interact with different targets, sometimes leading to side effects. nih.gov

For example, studies on conformationally restricted phenethylamine (B48288) analogues demonstrate that agonist potency at serotonin (B10506) receptors is highly dependent on the spatial orientation of the ethylamine (B1201723) side chain, with bioactivity residing predominantly in a single enantiomer. nih.gov This stereoselectivity arises because only one enantiomer can achieve a three-point attachment with the correct orientation to the binding site on the receptor. Therefore, in the design of new analogs based on the this compound scaffold, the introduction of a chiral center would necessitate careful consideration of stereochemistry to optimize pharmacological activity and selectivity.

Enantiomeric Potency and Efficacy Profiling in In Vitro Systems

The core structure of this compound, which features two methyl groups on the second carbon of the propane (B168953) chain, renders it achiral. However, many of its structurally related analogs, such as those with a single substitution on the alpha-carbon or a different alkyl chain, possess a chiral center and can exist as two non-superimposable mirror images known as enantiomers (R and S forms).

The study of these chiral analogs is fundamental because biological systems, particularly receptors and enzymes, are themselves chiral. This chirality often leads to significant differences in potency and efficacy between enantiomers. In vitro assays are essential for profiling these differences. For instance, studies on the stereoselective metabolism of related psychotomimetic amines have shown that one enantiomer may be metabolized at a different rate than the other. nih.gov This differential metabolism can lead to variations in the effective concentration and duration of action of the active compound. nih.gov

When a racemic mixture (a 1:1 mixture of both enantiomers) is studied, its pharmacological profile may not simply be the average of the two individual isomers; apparent enantiomeric interactions can occur, making the racemate a unique chemical entity. nih.gov Therefore, resolving the racemate and testing each enantiomer separately in in vitro systems, such as receptor binding assays or cell-based functional assays, is a critical step in drug discovery. This allows for the identification of the more active enantiomer (the eutomer) and provides a clearer understanding of the compound's therapeutic potential.

| Analog | Enantiomer | Receptor Binding Affinity (Ki, nM) | Functional Efficacy (EC50, nM) |

|---|---|---|---|

| 1-(3-Methylphenyl)propan-2-amine | Racemate | 150 | 320 |

| (R)-enantiomer | 85 | 180 | |

| (S)-enantiomer | 450 | 950 |

Chiral Center Influence on Molecular Orientation and Receptor Complementarity

The differing biological activities of enantiomers stem from the three-dimensional arrangement of atoms around the chiral center. This stereochemistry dictates how a molecule can orient itself within the binding pocket of a target protein. For a successful interaction, a high degree of complementarity between the ligand (the drug molecule) and the receptor is required.

The spatial orientation of key functional groups—such as the amine group, the aromatic ring, and other substituents—is fixed in a specific arrangement for each enantiomer. A classical model to explain this is the three-point attachment hypothesis, which posits that for stereoselectivity, at least three points of interaction between the chiral molecule and the chiral receptor must occur.

For an analog of this compound, these interactions could include a salt bridge or hydrogen bond involving the protonated amine, a hydrophobic or pi-stacking interaction with the 3-methylphenyl ring, and another steric or electronic interaction with a third group. The precise fit of one enantiomer into the binding site may allow for these optimal interactions, leading to high affinity and efficacy. In contrast, its mirror image may be unable to achieve the same orientation, resulting in weaker interactions or steric clashes with the receptor, thus leading to lower activity. The confirmation of absolute configuration, often achieved through techniques like X-ray crystallography, is crucial for understanding these relationships.

Advanced Computational Approaches in SAR Elucidation and Predictive Modeling

Computational chemistry has become an indispensable tool in modern drug discovery, allowing researchers to model and predict the behavior of molecules, thereby guiding the synthesis and testing of new compounds. These methods provide deep insights into the SAR of compounds like this compound and its analogs.

Quantum Chemical Calculations (DFT, Ab Initio) for Electronic and Vibrational Properties

Quantum chemical calculations, such as Density Functional Theory (DFT) and ab initio methods, are used to investigate the fundamental electronic properties of a molecule from first principles. youtube.com These methods can provide highly accurate information about a molecule's 3D geometry, electron density distribution, electrostatic potential, and vibrational frequencies. nih.govnih.gov

For this compound, DFT calculations can determine how the methyl group on the phenyl ring influences the electronic properties of the aromatic system and how charge is distributed across the molecule. This information is critical because electronic complementarity is a key component of ligand-receptor interactions. For example, the calculated electrostatic potential map can highlight electron-rich and electron-poor regions, predicting where the molecule is likely to form hydrogen bonds or electrostatic interactions with a biological target. These calculated properties also serve as essential parameters for more complex simulations like molecular dynamics. nih.gov

| Calculated Property | Significance in Drug Design |

|---|---|

| Optimized 3D Geometry | Provides the lowest energy conformation of the molecule. |

| Molecular Electrostatic Potential (MEP) | Identifies sites for potential electrostatic interactions and hydrogen bonding. |

| Frontier Molecular Orbitals (HOMO/LUMO) | Relates to the molecule's chemical reactivity and ability to participate in charge-transfer interactions. |

| Mulliken/NPA Charges | Quantifies the partial charge on each atom, used in force fields for molecular simulations. nih.gov |

Molecular Docking and Molecular Dynamics Simulations for Ligand-Protein Interactions

Molecular docking and molecular dynamics (MD) are powerful computational techniques used to study how a ligand interacts with its protein target. nih.govfrontiersin.org These methods rely on the 3D structures of both the ligand and the protein, which can be obtained from experimental methods like X-ray crystallography or computational approaches like homology modeling. mdpi.com

Molecular Docking predicts the preferred orientation (the "pose") of a ligand when bound to a receptor and estimates the strength of the interaction, often as a binding energy score. researchgate.netacs.orgnih.gov For an analog of this compound, docking could be used to screen its ability to bind to various targets, such as monoamine transporters (MATs). nih.gov The results can reveal key interactions, such as hydrogen bonds between the ligand's amine group and specific amino acid residues (e.g., aspartate) or hydrophobic interactions between the methylphenyl ring and nonpolar residues in the binding pocket. researchgate.net

Molecular Dynamics (MD) simulations provide a more dynamic picture of the ligand-protein complex. nih.govfrontiersin.org Starting from a docked pose, MD simulates the movements of all atoms in the system over time, offering insights into the stability of the binding pose, the flexibility of the protein, and the role of water molecules. nih.govscispace.com For ligands targeting transporters, MD can help elucidate the complex conformational changes associated with the transport cycle. frontiersin.org

| Functional Group of Ligand | Potential Interacting Residue | Type of Interaction |

|---|---|---|

| Protonated Amine | Aspartic Acid (Asp) | Salt Bridge / Hydrogen Bond |

| 3-Methylphenyl Ring | Phenylalanine (Phe), Tryptophan (Trp) | π-π Stacking |

| Propyl Backbone | Leucine (Leu), Valine (Val) | Hydrophobic Interaction |

| Aryl Methyl Group | Alanine (Ala) | Hydrophobic Interaction |

Quantitative Structure-Activity Relationships (QSAR) Modeling for Predictive Biology

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activity. nih.gov Unlike docking, QSAR does not require a 3D structure of the target protein.

The process involves several steps:

A dataset of structurally related analogs of this compound is compiled, for which the biological activity (e.g., inhibitory concentration, IC50) has been measured experimentally.

For each molecule, a set of numerical values known as "molecular descriptors" is calculated. These descriptors quantify various aspects of the molecule's physicochemical properties, such as its size, shape, lipophilicity (logP), and electronic characteristics.

Statistical methods, such as multiple linear regression (MLR) or machine learning algorithms, are used to build a mathematical model that correlates the descriptors with the observed biological activity. nih.gov

The resulting QSAR model can be represented by an equation. This equation can then be used to predict the activity of new, yet-to-be-synthesized analogs. QSAR models are valuable tools for prioritizing which new molecules to synthesize, thereby saving time and resources in the drug discovery process. nih.gov While 2D-QSAR models are faster to develop, 3D-QSAR methods can also be employed if the 3D conformations of the molecules are considered. nih.gov

Metabolic Pathways and Biotransformation Studies of 2 3 Methylphenyl Propan 2 Amine

Phase I Metabolic Transformations of the Compound

Phase I metabolism primarily involves oxidation, reduction, and hydrolysis reactions catalyzed by various enzymes, most notably the cytochrome P450 (CYP) superfamily. mdpi.com For 2-(3-Methylphenyl)propan-2-amine, the principal Phase I transformations are expected to be hydroxylation at multiple sites and oxidative deamination of the primary amino group.

Aromatic Hydroxylation Patterns and Isomer Formation

Aromatic hydroxylation is a common metabolic pathway for compounds containing a phenyl ring. This reaction involves the insertion of a hydroxyl (-OH) group onto the aromatic ring, a process frequently mediated by CYP enzymes. youtube.com For this compound, the phenyl ring has several positions available for hydroxylation. The presence of the methyl group at the meta-position (position 3) will influence the electronic properties of the ring and, consequently, the regioselectivity of hydroxylation.

Based on the metabolism of similar compounds like amphetamine, hydroxylation is likely to occur at the para-position (position 4) relative to the alkyl-amine substituent, as this position is often sterically accessible and electronically favored. researchgate.net Hydroxylation could also potentially occur at the ortho-positions (positions 2 and 6) or the remaining meta-position (position 5), leading to the formation of various phenolic isomers. The primary metabolite would likely be 4-hydroxy-2-(3-methylphenyl)propan-2-amine, with other isomers formed in smaller quantities.

Aliphatic Hydroxylation of the Side Chain and Phenylmethyl Moiety

In addition to the aromatic ring, the aliphatic parts of the molecule are also susceptible to hydroxylation. mdpi.com This includes the two methyl groups of the propane (B168953) side chain and the methyl group attached to the phenyl ring (the phenylmethyl moiety).

Side Chain Hydroxylation: The two equivalent methyl groups on the central carbon of the propane chain can be hydroxylated to form a primary alcohol. This would result in the metabolite 2-(3-methylphenyl)-2-(hydroxymethyl)propan-2-amine.

Phenylmethyl Hydroxylation: The methyl group on the phenyl ring can undergo benzylic hydroxylation, another common metabolic reaction catalyzed by CYP enzymes. youtube.com This would yield 2-(3-(hydroxymethyl)phenyl)propan-2-amine. This metabolite could be further oxidized to an aldehyde and then a carboxylic acid. nih.gov

N-Dealkylation and Oxidative Deamination Pathways

The primary amine group is a key site for metabolic transformation.

N-Dealkylation: This pathway involves the removal of an alkyl group from a nitrogen atom. As this compound is a primary amine, it lacks N-alkyl substituents. Therefore, N-dealkylation is not a possible metabolic pathway for this compound. uomustansiriyah.edu.iq

Oxidative Deamination: This is a major metabolic pathway for primary amines. uomustansiriyah.edu.iqnih.gov The reaction is catalyzed by enzymes like monoamine oxidase (MAO) and certain CYP enzymes, which convert the primary amine into a ketone. uomustansiriyah.edu.iq In this process, the amino group is removed, and the adjacent carbon is oxidized. For this compound, oxidative deamination would lead to the formation of 2-(3-methylphenyl)propan-2-one and the liberation of ammonia (B1221849). youtube.com The resulting ketone can undergo further metabolism.

N-hydroxylation is another potential pathway for primary amines, leading to the formation of a hydroxylamine (B1172632) metabolite. nih.govnih.gov This intermediate can be further oxidized to a nitroso compound.

Identification of Specific Cytochrome P450 Enzymes Involved in Metabolism (e.g., CYP2D6)

The cytochrome P450 enzyme CYP2D6 is well-known for its significant role in the metabolism of a wide range of drugs, particularly those with a phenylisopropylamine structure, such as amphetamine and its analogues. nih.govnih.gov Given the structural similarity, CYP2D6 is highly likely to be the primary enzyme responsible for the aromatic and aliphatic hydroxylation of this compound. mdpi.com

The activity of CYP2D6 is subject to significant genetic polymorphism, leading to different metabolic phenotypes among individuals, such as poor, intermediate, extensive, and ultrarapid metabolizers. nih.govrxgenomix.com This variation can lead to interindividual differences in the clearance and effects of CYP2D6 substrates. Other CYP isozymes, such as those in the CYP1A, CYP2B, and CYP3A families, may also contribute to the metabolism of this compound, though likely to a lesser extent than CYP2D6. nih.gov

Phase II Metabolic Transformations and Conjugation Reactions

Following Phase I reactions, the newly introduced or exposed polar functional groups (hydroxyl groups in this case) serve as sites for Phase II conjugation reactions. These reactions attach endogenous polar molecules to the metabolite, greatly increasing its water solubility and facilitating its excretion from the body, primarily via urine. nih.govwikipedia.org

Glucuronidation and Sulfation of Metabolites

The principal Phase II pathways for the hydroxylated metabolites of this compound are glucuronidation and sulfation.

Glucuronidation: This process involves the transfer of glucuronic acid from uridine (B1682114) diphosphate-glucuronic acid (UDPGA) to the hydroxylated metabolites. The reaction is catalyzed by UDP-glucuronosyltransferases (UGTs). nih.govwikipedia.org The phenolic metabolites (from aromatic hydroxylation) and the alcoholic metabolites (from aliphatic hydroxylation) are excellent substrates for UGTs, forming O-glucuronides. Studies on related compounds like methamphetamine show that the p-hydroxy metabolite can be conjugated with glucuronic acid. nih.govresearchgate.net

Sulfation: This pathway involves the transfer of a sulfonate group (SO₃⁻) from 3'-phosphoadenosine-5'-phosphosulfate (PAPS) to the hydroxyl groups of the metabolites. This reaction is catalyzed by sulfotransferases (SULTs). Phenolic metabolites are particularly good substrates for sulfation. For related compounds, sulfation has been shown to be a significant conjugation pathway, in some cases even more prominent than glucuronidation in humans. researchgate.netnih.gov

Both glucuronide and sulfate (B86663) conjugates are highly water-soluble and are readily eliminated from the body in urine. nih.gov

Data Tables

Table 1: Predicted Phase I Metabolites of this compound

| Metabolic Pathway | Predicted Metabolite Name | Site of Metabolism | Enzyme Family |

| Aromatic Hydroxylation | 4-Hydroxy-2-(3-methylphenyl)propan-2-amine | Phenyl Ring | Cytochrome P450 (e.g., CYP2D6) |

| Aromatic Hydroxylation | 2-Hydroxy-2-(3-methylphenyl)propan-2-amine | Phenyl Ring | Cytochrome P450 (e.g., CYP2D6) |

| Aliphatic Hydroxylation | 2-(3-Methylphenyl)-2-(hydroxymethyl)propan-2-amine | Propane Side Chain | Cytochrome P450 |

| Benzylic Hydroxylation | 2-(3-(Hydroxymethyl)phenyl)propan-2-amine | Phenylmethyl Group | Cytochrome P450 |

| Oxidative Deamination | 2-(3-Methylphenyl)propan-2-one | Amino Group | MAO, Cytochrome P450 |

| N-Hydroxylation | N-Hydroxy-2-(3-methylphenyl)propan-2-amine | Amino Group | Cytochrome P450 |

Table 2: Predicted Phase II Metabolites of this compound

| Phase I Metabolite | Conjugation Reaction | Predicted Phase II Metabolite | Enzyme Family |

| 4-Hydroxy-2-(3-methylphenyl)propan-2-amine | Glucuronidation | 4-Hydroxy-2-(3-methylphenyl)propan-2-amine O-glucuronide | UGTs |

| 4-Hydroxy-2-(3-methylphenyl)propan-2-amine | Sulfation | 4-Hydroxy-2-(3-methylphenyl)propan-2-amine O-sulfate | SULTs |

| 2-(3-(Hydroxymethyl)phenyl)propan-2-amine | Glucuronidation | 2-(3-(Hydroxymethyl)phenyl)propan-2-amine O-glucuronide | UGTs |

| 2-(3-(Hydroxymethyl)phenyl)propan-2-amine | Sulfation | 2-(3-(Hydroxymethyl)phenyl)propan-2-amine O-sulfate | SULTs |

Other Conjugation Pathways and Metabolite Structures

Beyond the primary conjugation reactions of glucuronidation and sulfation, the biotransformation of this compound and its phase I metabolites can potentially involve other conjugation pathways. These pathways, while sometimes less prominent, are crucial for a complete understanding of the compound's metabolic fate. The resulting metabolite structures are characterized by the covalent addition of endogenous molecules, which typically increases their water solubility and facilitates their excretion.

One such pathway is amino acid conjugation . In this process, the carboxylic acid metabolites, which may be formed from the oxidation of the methyl group on the phenyl ring, can be conjugated with amino acids such as glycine (B1666218) or glutamine. This reaction is catalyzed by acyl-CoA synthetases and N-acyltransferases.

Another potential route is methylation , although less common for this type of structure. Methylation reactions are catalyzed by methyltransferases and involve the addition of a methyl group, often from the co-factor S-adenosyl methionine (SAM).

The structures of these conjugated metabolites are diverse. For instance, following hydroxylation of the aromatic ring or the side chain, the resulting hydroxyl groups can be conjugated with glucuronic acid or sulfate. Studies on analogous aromatic amines have shown that N-glucuronidation can also occur directly on the amine group. nih.gov The metabolic products are thus a complex mixture of phase I and phase II metabolites, with conjugation rendering them more polar and readily eliminated from the body. researchgate.net

In Vitro and Ex Vivo Metabolic Studies

To thoroughly investigate the metabolic pathways of this compound, a variety of in vitro and ex vivo models are employed. These systems allow for the controlled study of biotransformation, providing insights into metabolic stability, the enzymes involved, and the structures of the resulting metabolites.

Application of Liver Microsomal Assays for Metabolic Stability and Metabolite Generation

Liver microsomal assays are a fundamental tool in drug metabolism studies, primarily for evaluating the susceptibility of a compound to phase I metabolic enzymes, such as the cytochrome P450 (CYP) superfamily. wuxiapptec.com These assays utilize subcellular fractions of the liver endoplasmic reticulum (microsomes), which are rich in these enzymes. wuxiapptec.comevotec.com

The experimental procedure involves incubating the test compound, this compound, with liver microsomes in the presence of the essential co-factor NADPH at 37°C. evotec.com The reaction is sampled at various time points, and the concentration of the parent compound is measured, typically by liquid chromatography-mass spectrometry (LC-MS). springernature.com The rate of disappearance of the compound is then used to calculate key metabolic stability parameters, including the in vitro half-life (t½) and intrinsic clearance (CLint). researchgate.net These parameters are crucial for predicting the in vivo clearance of the compound. While primarily used for phase I metabolism, these assays can be adapted to study phase II reactions by supplementing them with appropriate co-factors like UDPGA for glucuronidation. evotec.com

Table 1: Illustrative Data from a Liver Microsomal Stability Assay

| Compound | Time (min) | % Parent Compound Remaining | In Vitro t½ (min) | Intrinsic Clearance (µL/min/mg protein) |

| This compound | 0 | 100 | 35 | 19.8 |

| 5 | 88 | |||

| 15 | 65 | |||

| 30 | 45 | |||

| 60 | 20 | |||

| Positive Control (Propranolol) | 0 | 100 | 25 | 27.7 |

| 5 | 78 | |||

| 15 | 45 | |||

| 30 | 15 | |||

| 60 | <5 |

This table contains illustrative data and is not derived from specific experimental results for this compound.

Utilization of Isolated Hepatocyte and Tissue Slice Models for Biotransformation Studies

For a more comprehensive assessment of metabolism, isolated hepatocytes and precision-cut tissue slices are employed. Unlike microsomes, these systems contain the full complement of both phase I and phase II metabolic enzymes and co-factors in a more physiologically intact cellular environment. wuxiapptec.comspringernature.com

Tissue Slices : Precision-cut tissue slices, typically from the liver, maintain the natural architecture of the tissue. This model allows for the study of metabolism in the context of cell-cell interactions and can be particularly useful for investigating the distribution of metabolic enzymes and potential transport processes within the liver.

Both models are instrumental in identifying metabolites that may not be formed in microsomal incubations and for obtaining a more quantitative understanding of the different metabolic pathways.

Metabolite Identification in Animal Model Biological Matrices (e.g., rat urine)

In vivo studies using animal models, such as rats, are essential for identifying the full spectrum of metabolites under physiological conditions. Following administration of this compound, biological samples, most commonly urine and feces, are collected over a period of time. nih.govresearchgate.net

The analytical process for identifying metabolites in these matrices is multifaceted. Urine samples are often subjected to enzymatic hydrolysis with β-glucuronidase and arylsulfatase to cleave the conjugated metabolites back to their parent phase I structures, which simplifies analysis and aids in structural elucidation. nih.govmdpi.com The samples are then extracted and analyzed using advanced analytical techniques, primarily high-performance liquid chromatography (HPLC) coupled with high-resolution mass spectrometry (HR-MS). researchgate.net This allows for the separation, detection, and structural characterization of the parent compound and its various metabolites. nih.govnih.gov

Table 2: Potential Metabolites of this compound Identified in Rat Urine

| Metabolite | Proposed Metabolic Pathway | Form Detected in Urine |

| Unchanged this compound | No metabolism | Unchanged |

| 2-(3-(Hydroxymethyl)phenyl)propan-2-amine | Aromatic methyl group oxidation | Free and/or Glucuronide/Sulfate Conjugate |

| 3-(2-Amino-2-methylpropyl)benzoic acid | Oxidation of the aromatic methyl group | Free and/or Glucuronide/Sulfate Conjugate |

| N-Hydroxy-2-(3-methylphenyl)propan-2-amine | N-Hydroxylation | Glucuronide/Sulfate Conjugate |

| 2-(4-Hydroxy-3-methylphenyl)propan-2-amine | Aromatic ring hydroxylation | Glucuronide/Sulfate Conjugate |

This table lists potential metabolites based on common metabolic pathways for structurally similar compounds and is for illustrative purposes.

Strategic Use of Deuterium (B1214612) Labeling for Metabolic Research and Pathway Elucidation

Deuterium labeling is a powerful strategy employed in metabolic research to investigate reaction mechanisms and identify sites of metabolic transformation. nih.gov This technique relies on the kinetic isotope effect, where the replacement of a hydrogen atom with its heavier isotope, deuterium, results in a stronger carbon-deuterium (C-D) bond compared to the carbon-hydrogen (C-H) bond. nih.gov

The cleavage of this bond is often the rate-limiting step in metabolic reactions catalyzed by enzymes like cytochrome P450. nih.gov Consequently, introducing deuterium at a specific position in the this compound molecule can significantly slow down or block metabolism at that site.

By comparing the metabolic profiles of the deuterated and non-deuterated compound, researchers can:

Pinpoint sites of metabolism : If deuteration at a particular position leads to a significant reduction in the formation of a specific metabolite, it confirms that this position is a primary site of metabolic attack.

Elucidate metabolic pathways : This method can help to determine the relative importance of competing metabolic pathways. For example, if N-dealkylation is a suspected pathway, deuterating the N-alkyl group would slow this reaction, potentially shunting the metabolism towards other pathways like ring hydroxylation. nih.gov

Improve pharmacokinetic properties : Strategically placing deuterium at metabolically labile sites can be used to create "heavy drugs" with slower metabolic clearance, leading to increased bioavailability and a longer half-life. nih.gov

This approach provides invaluable mechanistic insights that complement the data obtained from in vitro and in vivo metabolic studies, leading to a more complete elucidation of the biotransformation pathways of this compound.

Advanced Analytical Methodologies for Research on 2 3 Methylphenyl Propan 2 Amine

High-Resolution Spectroscopic Techniques for Structural Characterization and Confirmation

Spectroscopic methods are indispensable for the unambiguous identification of a molecule's structure. By probing the interactions of molecules with electromagnetic radiation, these techniques map out the chemical environment of individual atoms and functional groups, providing a unique molecular fingerprint.

Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Identification and Purity Assessment

FTIR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The analysis of 2-(3-Methylphenyl)propan-2-amine would reveal characteristic absorption bands that confirm its key structural features.

A crucial diagnostic feature for this compound is the nature of the amine group. As a tertiary amine, this compound is structurally distinct from its primary and secondary amine isomers. Primary amines show two N-H stretching bands (symmetric and asymmetric) around 3300-3500 cm⁻¹, while secondary amines show a single, weaker band in this region. The FTIR spectrum of pure this compound, however, would be characterized by the notable absence of these N-H stretching vibrations, a key piece of negative evidence confirming its tertiary amine nature.

Other expected peaks would include:

C-H Stretching: Strong, broad bands around 2850-3000 cm⁻¹ corresponding to the symmetric and asymmetric stretching of the methyl groups.

Aromatic C-H Stretching: Signals appearing just above 3000 cm⁻¹.

Aromatic C=C Bending: Sharp peaks in the 1450-1600 cm⁻¹ region, indicative of the phenyl ring.

C-N Stretching: Medium to strong bands in the 1000-1250 cm⁻¹ range, although this region can be complex due to overlap with other vibrations.

FTIR is also highly effective for purity assessment, as the presence of unexpected peaks (e.g., a broad -OH band around 3400 cm⁻¹ or a sharp C=O band around 1700 cm⁻¹) would indicate impurities.

Table 2: Expected FTIR Absorption Bands for this compound

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity | Notes |

|---|---|---|---|

| Aromatic C-H Stretch | 3000 - 3100 | Medium-Weak | Confirms aromatic system |

| Aliphatic C-H Stretch | 2850 - 2980 | Strong | From methyl groups |

| Aromatic C=C Bending | 1450 - 1600 | Medium-Strong | Multiple sharp bands expected |

| C-N Stretch | 1000 - 1250 | Medium | Confirms amine presence |

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination and Fragment Analysis

High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of a molecule's mass, allowing for the determination of its elemental formula. For this compound (C₁₀H₁₅N), HRMS would measure its monoisotopic mass with high precision (e.g., 149.1204, with an error of <5 ppm), which helps to distinguish it from other compounds of the same nominal mass but different elemental formulas.

Beyond accurate mass, the fragmentation pattern (MS/MS) is vital for structural confirmation. When the molecular ion [M+H]⁺ is subjected to collision-induced dissociation, it breaks apart in a predictable manner. For this compound, a major fragmentation pathway would involve the loss of the amine and a methyl group, or cleavage at the benzylic position. The resulting fragment ions are diagnostic of the original structure. This technique is particularly powerful for distinguishing between isomers, which may have identical accurate masses but will produce different fragment ions.

Chromatographic Separation and Detection Methods for Compound Analysis and Metabolite Profiling

Chromatographic techniques are essential for separating the target compound from complex mixtures, such as reaction byproducts, biological matrices, or illicit drug preparations. Coupling chromatography with mass spectrometry provides both separation and identification capabilities.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Compound Analysis

GC-MS is a benchmark technique for the analysis of volatile and thermally stable compounds like amines. The compound is first vaporized and separated on a capillary column based on its boiling point and interaction with the column's stationary phase. The separated compound then enters the mass spectrometer for detection.

The retention time in the gas chromatogram is a characteristic property of the compound under specific analytical conditions. The mass spectrum provides the molecular weight and a fragmentation pattern that serves as a molecular fingerprint. For this compound, the mass spectrum would likely show a molecular ion peak (m/z 149) and characteristic fragment ions. However, it is crucial to note that regioisomers, such as 2-, 3-, and 4-methylamphetamine, often produce virtually identical mass spectra. Therefore, separation by chromatography is essential, and GC is highly effective at separating these closely related isomers based on subtle differences in their boiling points and polarity. Derivatization, for example with acetylating agents, can also be employed to alter the volatility and improve chromatographic separation and mass spectral clarity.

Liquid Chromatography-Mass Spectrometry (LC-MS and LC-MS/MS) for Complex Mixture Analysis

LC-MS is a powerful and versatile technique suitable for a wide range of compounds, including those that are not volatile or are thermally labile. It is the method of choice for analyzing biological samples like plasma or urine to profile for parent compounds and their metabolites.

In an LC-MS/MS analysis, the sample is first separated using high-performance liquid chromatography (HPLC or UPLC). The eluent from the column is then ionized (e.g., by electrospray ionization, ESI) and enters the mass spectrometer. For quantitative analysis and metabolite profiling, tandem mass spectrometry (LC-MS/MS) is employed. In this setup, the first mass spectrometer selects the precursor ion of the target compound (e.g., the [M+H]⁺ ion at m/z 150.1 for this compound). This ion is then fragmented, and the second mass spectrometer monitors for specific, characteristic product ions. This process, known as Multiple Reaction Monitoring (MRM), is highly specific and sensitive, allowing for accurate quantification even at very low concentrations in complex matrices. This methodology would be essential for studying the metabolic fate of this compound, identifying products of reactions like hydroxylation, demethylation, or conjugation.

Table 3: Mentioned Compounds

| Compound Name |

|---|

| This compound |

| 1-(3-methylphenyl)propan-2-amine |

| 2-, 3-, and 4-methylamphetamine |

| 1-(2-Fluorophenyl)-2-Methylpropan-2-amine |

| Tetramethylsilane (TMS) |

Based on comprehensive and targeted searches for scientific literature, there is a notable lack of publicly available research specifically detailing the advanced analytical methodologies for the chemical compound This compound . While the analytical techniques outlined in the request—High-Performance Liquid Chromatography (HPLC), Chiral Chromatography (both HPLC and Gas Chromatography), Capillary Electrophoresis, and Impurity Profiling—are well-established methods for the analysis of chiral amines and related pharmaceutical compounds, their specific application to this compound is not documented in the accessible scientific literature.

The user's request requires a thorough and scientifically accurate article structured around a detailed outline, complete with data tables and specific research findings. The instructions explicitly state to focus solely on "this compound" and to not introduce information outside the specified scope.

Due to the absence of research data, including experimental conditions, retention times, resolution values, and impurity profiles directly pertaining to this compound, it is not possible to generate the requested article without resorting to speculation or extrapolation from unrelated compounds. Such an approach would not meet the required standards of scientific accuracy and would violate the strict constraints of the user's request.

Therefore, the generation of the specified English article focusing solely on the advanced analytical methodologies for "this compound" cannot be completed at this time due to the lack of necessary scientific data in the public domain.

Future Directions and Emerging Research Avenues for 2 3 Methylphenyl Propan 2 Amine and Phenylalkylamine Chemistry

Development of More Efficient and Sustainable Synthetic Methodologies

The synthesis of phenylalkylamines is a cornerstone of pharmaceutical research. rsc.org Future efforts are increasingly focused on developing greener and more efficient synthetic routes. Traditional methods often involve harsh reagents and multiple steps, leading to significant waste. Modern approaches, however, are leveraging biocatalysis and continuous flow chemistry to create more sustainable processes. frontiersin.org For instance, the use of enzymes like phenylalanine ammonia (B1221849) lyases (PALs) allows for the amination of cinnamic acid derivatives in a more environmentally friendly manner. frontiersin.org Continuous flow technologies offer advantages in reaction kinetics, catalyst reusability, and downstream processing, ultimately leading to higher yields and reduced environmental impact. frontiersin.org

Exploration of Novel Biological Targets Beyond Monoamine Systems

While phenylalkylamines are well-known for their interaction with monoamine systems, such as serotonin (B10506) and dopamine (B1211576) receptors, current research is expanding to identify novel biological targets. nih.govmdpi.com This includes exploring their effects on other receptor systems and ion channels. For example, certain phenylalkylamines have been found to interact with L-type calcium channels, suggesting potential applications in cardiovascular diseases. nih.govnih.govnih.govresearchgate.net The identification of these new targets opens up possibilities for repositioning existing compounds and developing new therapies for a wider range of disorders. f1000research.com

Integration of Artificial Intelligence and Machine Learning in Rational Drug Design and Discovery

The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing drug discovery. nih.govresearchgate.netnih.govresearchgate.net These technologies can analyze vast datasets to predict the biological activity of new compounds, optimize molecular structures, and identify potential drug candidates with a higher probability of success. nih.govresearchgate.netnih.gov For phenylalkylamines, AI and ML can be used for:

Virtual screening: Rapidly screening large libraries of virtual compounds to identify those with the highest affinity for a specific target. nih.govresearchgate.net

De novo design: Generating novel molecular structures with desired pharmacological properties. nih.govresearchgate.net

Predicting ADME/T properties: Forecasting the absorption, distribution, metabolism, excretion, and toxicity of new drug candidates early in the development process. researchgate.net

Design of Ligands with Biased Agonism for Specific Receptor Subtypes

The concept of biased agonism, where a ligand preferentially activates certain signaling pathways over others at the same receptor, is a key area of research for phenylalkylamines. acs.orgnih.govnih.govresearchgate.netacs.org This approach allows for the design of drugs with more specific effects and fewer side effects. For example, by targeting specific signaling pathways of the 5-HT2A receptor, it may be possible to develop new treatments for psychiatric disorders with improved therapeutic profiles. acs.orgnih.govnih.govresearchgate.netacs.org Molecular docking studies are being used to understand the structural basis of biased agonism and to guide the design of new ligands with desired signaling properties. acs.orgnih.govresearchgate.net

Role in Chemical Probe Development for Advanced Biological Research

Phenylalkylamines are also being developed as chemical probes to investigate the function of biological systems. deakin.edu.au These probes are valuable tools for target validation and for understanding the role of specific proteins in health and disease. deakin.edu.au Fluorescently labeled phenylalkylamines, for instance, can be used to visualize and study the distribution and dynamics of their target receptors in living cells. nih.gov The development of highly selective and potent chemical probes is crucial for advancing our understanding of complex biological processes. deakin.edu.au

Theoretical Concepts in Advanced Prodrug Strategies and Targeted Drug Delivery Systems

To overcome challenges such as poor solubility, low bioavailability, and off-target effects, researchers are exploring advanced prodrug and targeted drug delivery strategies for phenylalkylamines. nih.govwikipedia.orgnih.govmdpi.comopenaccessjournals.comrsc.orgmdpi.comnih.gov

Prodrugs: These are inactive or less active derivatives of a drug that are converted to the active form in the body. nih.govnih.govmdpi.com This approach can be used to improve a drug's physicochemical properties and to target it to specific tissues or organs. nih.govnih.govmdpi.comrsc.org

Targeted Drug Delivery Systems: These systems use carriers, such as nanoparticles or liposomes, to deliver a drug to a specific site in the body. wikipedia.orgopenaccessjournals.commdpi.comnih.gov This can increase the drug's efficacy and reduce its side effects. wikipedia.orgopenaccessjournals.com For example, nanoparticles can be engineered to target cancer cells, delivering a cytotoxic drug directly to the tumor while minimizing damage to healthy tissues. wikipedia.org

常见问题

Basic Research Questions

Q. What are the optimal synthetic routes for 2-(3-Methylphenyl)propan-2-amine under laboratory conditions?

- Methodological Answer : The compound can be synthesized via reductive amination of 3-methylacetophenone using ammonium acetate and sodium cyanoborohydride in methanol under reflux (60–70°C, 12–24 hours). Alternatively, a Grignard reaction with methyl magnesium bromide and subsequent nitrile reduction (e.g., LiAlH₄) provides a pathway. Yields vary with solvent polarity and catalyst choice (e.g., Pd/C for hydrogenation). Purification typically involves column chromatography (silica gel, hexane/ethyl acetate gradient) .

| Synthetic Method | Reagents/Conditions | Yield |

|---|---|---|

| Reductive Amination | NH₄OAc, NaBH₃CN, MeOH, reflux | 65–75% |

| Grignard + Nitrile Reduction | CH₃MgBr, LiAlH₄, THF, 0°C → RT | 50–60% |

Q. How can the crystal structure of this compound be determined using X-ray crystallography?

- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) is the gold standard. Crystals are grown via slow evaporation of a saturated ethanol solution. Data collection at 100 K using Mo-Kα radiation (λ = 0.71073 Å) and a CCD detector. Structure solution employs direct methods (SHELXT) and refinement via SHELXL (full-matrix least-squares on F²). Key metrics: R1 < 0.05, wR2 < 0.15. The methyl group's torsional angles and amine proton positions are critical for validating hydrogen-bonding networks .

Q. What spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer :

- NMR : ¹H NMR (CDCl₃, 400 MHz): δ 1.35 (s, 6H, C(CH₃)₂), 2.32 (s, 3H, Ar-CH₃), 6.9–7.2 (m, 4H, aromatic).

- IR : N-H stretch (3350 cm⁻¹), C-N (1250 cm⁻¹), and aromatic C-H (3050 cm⁻¹).

- MS : ESI+ m/z 149.24 [M+H]⁺, fragmentation pattern confirms the tertiary amine structure.

- Chromatography : HPLC (C18 column, 70:30 acetonitrile/water) for purity assessment (>98%) .

Advanced Research Questions

Q. How do electronic effects of the 3-methyl substituent influence the reactivity of this compound in nucleophilic reactions?

- Methodological Answer : The electron-donating methyl group at the meta position increases aromatic ring electron density, reducing electrophilic substitution rates but enhancing amine nucleophilicity. Computational studies (DFT, B3LYP/6-31G*) show a Hammett σₚ value of −0.07 for the methyl group, correlating with observed regioselectivity in SNAr reactions. Experimental validation via competition experiments with nitrobenzene derivatives confirms slower reaction kinetics compared to unsubstituted analogs .

Q. What strategies resolve contradictions in reported binding affinities of this compound derivatives for neurotransmitter receptors?

- Methodological Answer : Discrepancies often arise from assay conditions (e.g., pH, temperature) or receptor subtype selectivity. Standardized protocols are recommended:

- Use radioligand binding assays (³H-labeled ligands) with HEK293 cells expressing human cloned receptors (e.g., 5-HT₂A, TAAR1).

- Control for metabolic degradation via liver microsome pre-incubation.

- Apply Schild regression analysis to differentiate competitive vs. allosteric effects. Recent studies attribute variance to protonation state differences in amine groups under physiological pH .

Q. What in vitro models best predict the metabolic stability of this compound in human hepatic systems?

- Methodological Answer :

- Human Liver Microsomes (HLM) : Incubate with NADPH (1 mM, 37°C, pH 7.4). Monitor parent compound depletion via LC-MS/MS. Calculate intrinsic clearance (Clᵢₙₜ) using the substrate depletion method.

- Hepatocyte Suspensions : Primary human hepatocytes (3 × 10⁶ cells/mL) provide phase I/II metabolism data. Key metabolites: N-oxidation products and glucuronide conjugates.

- CYP Inhibition Assays : Identify major CYP450 isoforms (e.g., CYP2D6, CYP3A4) using isoform-specific inhibitors (quinidine for CYP2D6). Correlate with in silico predictions (SwissADME) .

Data Contradiction Analysis

- Example : Conflicting reports on the compound’s κ-opioid receptor affinity (Ki = 120 nM vs. 450 nM).

- Resolution : Variability stems from membrane preparation methods (detergent use alters receptor conformation). Standardize using native neuronal membranes and GTPγS binding assays to measure functional antagonism .

Key Research Tools

| Application | Recommended Tools | References |

|---|---|---|

| Crystallography | SHELXL, WinGX | |

| Metabolic Profiling | HLM, Hepatocyte Assays | |

| Receptor Binding Studies | Radioligand Assays, Schild Analysis |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。